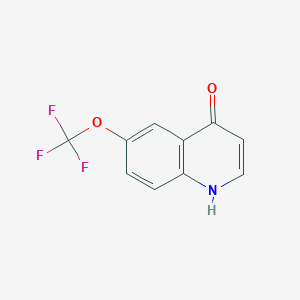

6-(Trifluoromethoxy)quinolin-4-ol

Descripción general

Descripción

Amikacina (hidrato) es un antibiótico aminoglucósido semisintético derivado de la kanamicina A. Se utiliza principalmente para tratar infecciones graves causadas por bacterias Gram-negativas y algunas bacterias Gram-positivas. Este compuesto es particularmente eficaz contra cepas que son resistentes a otros aminoglucósidos, lo que lo convierte en una herramienta crucial en la lucha contra las infecciones bacterianas multirresistentes .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La amikacina se sintetiza mediante la acilación del grupo amino de la kanamicina A con ácido L-(-)-γ-amino-α-hidroxibutírico. Este proceso implica la reacción de la kanamicina A con el agente acilante en condiciones controladas para producir amikacina .

Métodos de producción industrial: La producción industrial de amikacina implica la fermentación a gran escala de Streptomyces kanamyceticus para producir kanamicina A, seguida de una modificación química mediante acilación. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La amikacina sufre diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su modificación y funcionalización en aplicaciones farmacéuticas.

Reactivos y condiciones comunes:

Oxidación: La amikacina puede oxidarse utilizando agentes oxidantes fuertes en condiciones controladas.

Reducción: Las reacciones de reducción suelen implicar el uso de agentes reductores como el borohidruro de sodio.

Productos principales formados: Los principales productos formados a partir de estas reacciones incluyen derivados modificados de aminoglucósidos con propiedades farmacológicas mejoradas o alteradas .

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 6-(Trifluoromethoxy)quinolin-4-ol serves as a crucial building block for synthesizing more complex quinoline derivatives. Its unique structure allows it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of quinoline N-oxides and dihydroquinoline derivatives, making it valuable for developing novel compounds with tailored properties.

Biology

The biological applications of this compound are significant, particularly in antimicrobial and anticancer research. Studies have shown that this compound exhibits notable activity against several pathogens and cancer cell lines. Its mechanism of action is believed to involve interactions with specific enzymes and receptors, modulating biochemical pathways that influence cell growth and survival .

Case Study: Anticancer Activity

A detailed study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation through apoptosis induction, showcasing its potential as a lead compound in cancer therapy .

Medicine

In medicinal chemistry, this compound is being explored for its potential in drug development. Its ability to selectively target specific enzymes makes it a candidate for designing new therapeutics aimed at treating diseases such as cancer and infections caused by resistant bacteria. The trifluoromethoxy group enhances binding affinity to molecular targets, which is crucial for effective drug action .

Case Study: Drug Development

Research focused on optimizing derivatives of this compound has led to the discovery of compounds with improved efficacy against resistant bacterial strains. This highlights its role in addressing antibiotic resistance through innovative drug design strategies .

Industry

In industrial applications, this compound is utilized in the formulation of agrochemicals due to its insecticidal properties. For instance, flometoquin, a derivative of this compound, has been developed as an insecticide demonstrating effective control over pest populations while being safe for non-target organisms. This makes it suitable for Integrated Pest Management (IPM) programs .

Table: Comparison of Biological Activities

Mecanismo De Acción

La amikacina ejerce sus efectos uniéndose a la subunidad ribosómica 30S bacteriana, interfiriendo con la unión del ARNm y los sitios aceptores del ARNt. Esta interrupción conduce a la producción de proteínas no funcionales o tóxicas, inhibiendo en última instancia el crecimiento bacteriano y provocando la muerte celular. Los principales objetivos moleculares son el ARN ribosómico y las proteínas asociadas que participan en la síntesis de proteínas .

Compuestos similares:

Kanamicina: El compuesto padre del cual se deriva la amikacina.

Gentamicina: Otro antibiótico aminoglucósido con un mecanismo de acción similar.

Tobramicina: Un aminoglucósido utilizado para tratar infecciones bacterianas similares.

Comparación: La amikacina es única en su capacidad para resistir la modificación por las enzimas modificadoras de aminoglucósidos, lo que la hace efectiva contra cepas que son resistentes a otros aminoglucósidos como la kanamicina y la gentamicina. Esta resistencia se debe a la presencia de la cadena lateral L-(-)-γ-amino-α-hidroxibutírico, que evita la inactivación enzimática .

En conclusión, la amikacina (hidrato) es un antibiótico vital con aplicaciones significativas en medicina e investigación científica. Sus propiedades únicas y su resistencia a la modificación enzimática la convierten en una herramienta valiosa para combatir las infecciones bacterianas multirresistentes.

Comparación Con Compuestos Similares

Kanamycin: The parent compound from which amikacin is derived.

Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.

Tobramycin: An aminoglycoside used to treat similar bacterial infections.

Comparison: Amikacin is unique in its ability to resist modification by aminoglycoside-modifying enzymes, which makes it effective against strains that are resistant to other aminoglycosides like kanamycin and gentamicin. This resistance is due to the presence of the L-(-)-γ-amino-α-hydroxybutyryl side chain, which prevents enzymatic inactivation .

Actividad Biológica

6-(Trifluoromethoxy)quinolin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a quinoline core substituted with a trifluoromethoxy group. This substitution is believed to enhance its lipophilicity and potentially its biological activity. The molecular formula of the compound is C10H7F3N2O, and it has a molecular weight of 232.17 g/mol.

The mechanism by which this compound exerts its biological effects is still being elucidated. However, similar compounds have demonstrated interactions with various biological targets:

- Inhibition of Enzymes : Quinoline derivatives often act as enzyme inhibitors, particularly in pathways related to cancer and infectious diseases.

- Modulation of Protein Activity : The compound may influence the activity of heat shock proteins (Hsp), which play critical roles in cellular stress responses and cancer cell survival.

Biological Activities

-

Anticancer Activity :

- Studies indicate that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 5 µM to 50 µM against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

- Table 1 summarizes the antiproliferative activity of selected quinoline derivatives:

TBD = To Be DeterminedCompound Cell Line IC50 (µM) This compound MCF-7 TBD 6BrCaQ MDA-MB-231 10 3a PC-3 48 4g MDA-MB-231 ~30 - Antimicrobial Activity :

- Inhibition of Photosynthetic Electron Transport :

Study on Anticancer Activity

A recent study evaluated the anticancer potential of several quinoline derivatives, including this compound. The research focused on its effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a concentration-dependent reduction in cell viability, with some compounds achieving over 70% inhibition at optimal concentrations .

Study on Antimicrobial Properties

Another notable study explored the antimicrobial efficacy of quinoline derivatives against various mycobacterial species. The results highlighted that certain compounds exhibited enhanced activity compared to traditional antibiotics, suggesting their potential as novel therapeutic agents against resistant strains .

Propiedades

IUPAC Name |

6-(trifluoromethoxy)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)16-6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCAVZDSLWEEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379382 | |

| Record name | 6-(trifluoromethoxy)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730985 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175203-87-9 | |

| Record name | 6-(Trifluoromethoxy)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(trifluoromethoxy)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-87-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.